molecular formula C9H16O5 B1673970 Hydroxy-PEG3-acrylate CAS No. 16695-45-7

Hydroxy-PEG3-acrylate

Cat. No.: B1673970
CAS No.: 16695-45-7
M. Wt: 204.22 g/mol
InChI Key: VETIYACESIPJSO-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-acrylate (CAS: 16695-45-7) is a bifunctional molecule composed of three key components:

  • Acrylate group: Provides reactivity for radical polymerization or Michael addition reactions.
  • PEG3 spacer: A short polyethylene glycol (PEG) chain (3 ethylene oxide units) that enhances hydrophilicity and biocompatibility.
  • Hydroxyl (-OH) terminal group: Enables further functionalization via esterification, etherification, or other hydroxyl-specific reactions.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-2-9(11)14-8-7-13-6-5-12-4-3-10/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIYACESIPJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168208
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-45-7
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-propenoate
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Record name Triethylene glycol monoacrylate
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Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl acrylate
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Record name 2-[2-(2-hydroxyethoxy)ethoxy]ethyl acrylate
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Record name TRIETHYLENE GLYCOL MONOACRYLATE
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Preparation Methods

Ring-Opening Polymerization of Ethylene Oxide with Acrylic Acid

The most industrially viable method involves the ring-opening reaction between ethylene oxide derivatives and acrylic acid. As detailed in CN102584581A, this process employs vacuum conditions (-0.75 to -0.99 MPa) and nitrogen purging to maintain an oxygen/nitrogen volume ratio of 0.01–0.25%, mitigating explosive propylene oxide-air mixtures.

Reaction Protocol:

  • Feedstock Preparation: Acrylic acid (200–2000 kg) is combined with catalysts (0.5–2.0% chromium acetate) and inhibitors (4.5×10⁻⁴–13×10⁻⁴ resorcinol, 5×10⁻³–5×10⁻³ methylhydroquinone).
  • Epoxide Addition: Propylene oxide is dripped at 80–85°C under ≤60 kPa pressure, maintaining a 1.02:1–1.06:1 molar ratio to acrylic acid.
  • Temperature Control: Exothermic reactions are moderated via water cooling to 90–100°C, reducing side products like diacrylic esters.

Key Outcomes:

Parameter Original Method Optimized Method
Reaction Time (h) 3.5 1.5
Acrylic Acid Residual 0.5% <0.1%
Diacrylate Impurity 1.2% 0.68%
Yield 85% 93%

Post-reaction, vacuum distillation at 120–280°C removes unreacted monomers, while intermediate products are stabilized with 0.5–5‰ water to suppress polymerization.

Esterification of PEG3 with Acryloyl Chloride

An alternative route involves esterifying PEG3 with acryloyl chloride, as adapted from tetraethylene glycol acrylate syntheses.

Procedure:

  • Reagent Mixing: PEG3 (1 mol) and triethylamine (1.2 mol) are dissolved in anhydrous tetrahydrofuran (THF).
  • Acryloyl Chloride Addition: Acryloyl chloride (1.1 mol) is added dropwise at 0°C under nitrogen.
  • Purification: The mixture is filtered to remove triethylamine hydrochloride, concentrated via rotary evaporation, and distilled under reduced pressure (5.33–21.33 kPa).

Advantages:

  • Higher selectivity (>98% monoacrylate formation).
  • Avoids exothermic risks associated with epoxide reactions.

Limitations:

  • Requires stringent anhydrous conditions.
  • Acryloyl chloride’s toxicity necessitates specialized handling.

Reaction Optimization and Impurity Control

Catalytic System Enhancements

Chromium acetate (0.5–2.0%) accelerates ring-opening kinetics, reducing reaction times from 3.5 to 1.5 hours. Comparative studies show that exceeding 2.0% catalyst increases diacrylate formation by 15–20% due to over-epoxidation.

Inhibitor Efficacy

Resorcinol (4.5×10⁻⁴–13×10⁻⁴) and methylhydroquinone (MEHQ) synergistically suppress radical polymerization. At 100°C, MEHQ concentrations below 5×10⁻³% result in ≥5% oligomer formation, necessitating precise dosing.

Vacuum and Temperature Dynamics

Maintaining vacuum at -0.75 MPa minimizes oxygen ingress, reducing peroxide formation by 40%. Post-reaction cooling to 30–70°C before light component removal curtails polymerization, enabling 40–80 consecutive batches without reactor fouling.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize tubular reactors with in-line IR spectroscopy for real-time monitoring. Key parameters:

  • Residence Time: 20–30 minutes.
  • Throughput: 500–1000 kg/h.
  • Purity: ≥99.5% (GC area normalization).

Distillation Refinement

Thin-film evaporators operating at 10–50 kPa separate this compound (boiling point: 75–87°C) from heavy residues (≥280°C), achieving ≤0.1% residual solvents.

Analytical Characterization

Gas Chromatography (GC)

GC analysis (HP-5 column, FID detector) reveals:

  • Retention Time: 2.488 min (this compound).
  • Impurities: 3.968 min (diacrylate), 4.512 min (oligomers).

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

  • δ 6.42 (dd, 1H, CH₂=CHCOO-).
  • δ 5.82 (dd, 1H, CH₂=CHCOO-).
  • δ 4.32 (t, 2H, -OCH₂CH₂O-).

Comparative Analysis with Related Acrylates

Property This compound 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl Acrylate
Molecular Formula C₉H₁₆O₆ C₁₁H₂₀O₆
Hydrophilicity (logP) -1.2 -0.8
Polymerization Rate 0.15 M⁻¹s⁻¹ 0.09 M⁻¹s⁻¹
Thermal Stability (°C) 180 220

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

In biological applications, Hydroxy-PEG3-acrylate is utilized in developing biocompatible materials for medical devices and drug delivery systems. Its hydrophilic nature enhances solubility and bioavailability, making it ideal for such applications.

Medicine

This compound is employed in formulating hydrogels for tissue engineering and regenerative medicine. These hydrogels can be designed to respond to environmental stimuli (e.g., pH changes), allowing for controlled drug release.

Case Study: pH-Sensitive Hydrogels
A study demonstrated the formulation of pH-sensitive hydrogels using this compound to deliver Ezetimibe, a cholesterol absorption inhibitor. The hydrogels showed maximum swelling at pH 6.8, corresponding to the small intestine's pH, thus enhancing drug retention time in targeted areas .

Industry

In industrial applications, this compound is used in the production of coatings , adhesives, and sealants due to its excellent adhesion properties and flexibility. Its incorporation into formulations can improve performance characteristics such as durability and resistance to environmental factors.

Biochemical Analysis

This compound's biochemical properties facilitate its role in various cellular effects:

  • Cell Function Influence: Enables selective protein degradation.
  • Dosage Effects: Variations in dosage can significantly affect gene expression levels in animal models.

Comparison with Similar Compounds

Research Findings and Data

Toxicity Profiles

  • This compound : Low cytotoxicity (IC50 > 500 µM in HEK293 cells) due to PEG-mediated biocompatibility .

Biological Activity

Hydroxy-PEG3-acrylate is a poly(ethylene glycol) (PEG)-based compound that has garnered attention in biomedical research due to its versatile applications in drug delivery, tissue engineering, and as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This article examines the biological activity of this compound, focusing on its synthesis, properties, and applications supported by diverse research findings.

1. Synthesis and Properties

This compound is synthesized through the reaction of PEG with acrylic acid derivatives. The resulting compound features hydroxyl groups that enhance its solubility and reactivity, making it suitable for various biomedical applications. The molecular weight of this compound typically ranges from 2000 to 5000 Da, which influences its physical properties such as viscosity and gelation behavior.

Key Properties:

  • Biocompatibility: PEG-based compounds are known for their low immunogenicity and toxicity, making them ideal for use in biological systems.
  • Hydrophilicity: The hydrophilic nature of PEG facilitates the formation of hydrogels that mimic the extracellular matrix (ECM), promoting cell adhesion and proliferation.
  • Degradability: this compound can be designed to degrade under physiological conditions, allowing for controlled release of therapeutic agents.

2. Biological Activity

The biological activity of this compound is primarily characterized by its interactions with cells and tissues. Studies have demonstrated its effectiveness in promoting cell adhesion, migration, and differentiation.

2.1 Cell Adhesion and Migration

This compound can be functionalized with cell-adhesive peptides to enhance cellular interactions. For instance, the incorporation of RGD (arginine-glycine-aspartic acid) sequences into PEG hydrogels has been shown to significantly improve the adhesion of human umbilical vein endothelial cells (HUVECs) .

Case Study:
A study investigated the effects of RGD-modified this compound hydrogels on HUVECs. The results indicated that these hydrogels supported enhanced cell attachment and proliferation compared to non-modified counterparts, demonstrating their potential for vascular tissue engineering .

2.2 Drug Delivery Applications

This compound serves as an effective linker in PROTAC technology, which utilizes small molecules to target specific proteins for degradation. This capability is crucial in cancer therapy where selective targeting of oncogenic proteins is desired .

Research Findings:
In a study assessing the efficacy of PROTACs linked with this compound, researchers found that these compounds exhibited improved stability and bioavailability compared to traditional drug formulations. The enhanced circulation time in vivo was attributed to the PEGylation effect, which reduced protein adsorption and immune recognition .

3. Degradation Mechanisms

The degradation of this compound hydrogels occurs primarily through hydrolysis of the ester bonds within the polymer backbone. Research indicates that while PEG-based materials are generally considered bioinert, localized oxidative degradation can occur due to non-specific protein adsorption on the surface .

Degradation Study:
A recent study highlighted that PEGDA (poly(ethylene glycol) diacrylate) hydrogels undergo degradation over months due to both hydrolysis and oxidative processes when implanted in vivo . This finding emphasizes the need for careful consideration of degradation rates when designing PEG-based biomaterials for long-term applications.

4. Applications in Tissue Engineering

This compound has been utilized in various tissue engineering applications due to its favorable properties:

Application Description
Vascular Engineering Supports endothelial cell growth and promotes angiogenesis through RGD modification .
Cartilage Repair Provides a scaffold for chondrocyte growth and maintenance .
Wound Healing Enhances fibroblast migration and collagen synthesis when used in hydrogels .

Q & A

Q. What are the recommended storage conditions for Hydroxy-PEG3-acrylate to ensure chemical stability?

this compound should be stored at -20°C in the dark to prevent degradation caused by light exposure or temperature fluctuations. Long-term stability is maintained for up to one year under these conditions. Ensure the compound is sealed in airtight containers to avoid moisture absorption, which could compromise reactivity .

Q. What solvents are compatible with this compound for experimental use?

The compound is soluble in DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) . These solvents are preferred for preparing stock solutions due to their ability to dissolve polar acrylate derivatives without inducing premature polymerization. Avoid aqueous buffers unless working with controlled polymerization protocols .

Q. What safety precautions are critical when handling this compound?

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319).
  • Ventilation : Work in a fume hood to minimize inhalation of dust or aerosols (GHS H335).
  • Spill Management : Collect spills using absorbent materials and dispose of as hazardous waste. Avoid generating dust during cleanup .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound in polymer synthesis?

  • Reaction Conditions : Use a molar ratio of 1:1.2 (target molecule:this compound) in anhydrous DMF at 25°C under nitrogen to minimize oxidation.
  • Monitoring : Track reaction progress via ¹H-NMR (disappearance of acrylate protons at δ 5.8–6.4 ppm) or HPLC (retention time shifts).
  • Purification : Isolate conjugates using size-exclusion chromatography (SEC) to remove unreacted monomers .

Q. What analytical techniques are recommended for characterizing this compound conjugates?

TechniqueApplicationKey Parameters
¹H/¹³C-NMR Verify acrylate conjugationLoss of vinyl protons (δ 5.8–6.4 ppm) and PEG backbone signals (δ 3.5–3.7 ppm)
MALDI-TOF MS Determine molecular weight distributionPeaks corresponding to PEG-acrylate adducts
FT-IR Confirm ester bond formationC=O stretch at ~1730 cm⁻¹ and C-O-C PEG stretches at ~1100 cm⁻¹
Cross-validate results with SEC for polydispersity analysis .

Q. How should researchers address inconsistencies in reported solubility data for this compound?

  • Methodological Replication : Standardize solvent purity (e.g., HPLC-grade DMF) and temperature (25°C) during solubility tests.
  • Critical Analysis : Compare literature protocols for variations in sonication time, centrifugation speed, or particle size.
  • Alternative Explanations : Consider batch-to-batch variability in PEG chain length or residual moisture content as confounding factors .

Q. What strategies mitigate premature polymerization during this compound storage?

  • Inhibitors : Add 100–200 ppm hydroquinone or 4-methoxyphenol to stock solutions.
  • Storage Format : Aliquot the compound into single-use vials under inert gas (argon/nitrogen) to limit oxygen exposure.
  • Quality Control : Periodically test aliquots via NMR for acrylate proton integrity .

Data Contradiction and Experimental Design

Q. How to resolve conflicting data on this compound’s reactivity in aqueous vs. organic phases?

  • Hypothesis Testing : Design controlled experiments comparing reaction kinetics in DMF/water mixtures (e.g., 90:10 to 50:50 v/v).
  • Variables : Monitor pH (acrylate hydrolysis increases above pH 7) and ionic strength (salts may stabilize micelle formation).
  • Statistical Validation : Use ANOVA to assess significance of solvent composition on yield .

Q. What experimental controls are essential for reproducible this compound-based hydrogel synthesis?

  • Negative Controls : Include reactions without initiators (e.g., APS/TEMED) to confirm polymerization is photo/thermally induced.
  • Positive Controls : Use a reference acrylate (e.g., PEG-diacrylate) to benchmark gelation time and mechanical properties.
  • Replicate Sampling : Perform triplicate syntheses to account for variability in crosslinking density .

Literature and Best Practices

Q. How to stay updated on recent advancements in this compound applications?

  • Databases : Use SciFinder or Reaxys to track publications on PEG-acrylate derivatives and polymerization mechanisms.
  • Keyword Alerts : Set alerts for "PEG acrylate conjugation," "photopolymerization," and "hydrogel design."
  • Critical Appraisal : Prioritize studies with full experimental details (e.g., inhibitor use, characterization raw data) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.